Sigma-2/Sigma-1 Selectivity Ratio
In radioligand displacement assays, 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide exhibits a sigma-2 Ki of 90 nM and a sigma-1 Ki of 841 nM, yielding a sigma-2/sigma-1 selectivity ratio of approximately 9.3 [1]. This profile is distinct from established sigma-1-selective ligands (e.g., PRE-084, Ki sigma-1 ~2.2 nM, >1000-fold sigma-1 selective) [2] and from many sigma-2-preferring ligands that achieve sub-nanomolar sigma-2 affinity but often with narrower selectivity windows.
| Evidence Dimension | Sigma receptor subtype binding affinity and selectivity |
|---|---|
| Target Compound Data | Ki (sigma-2) = 90 nM; Ki (sigma-1) = 841 nM; selectivity ratio ~9.3 |
| Comparator Or Baseline | PRE-084: Ki (sigma-1) ≈ 2.2 nM, sigma-2 Ki >>1000 nM (selectivity ratio >1000) [2]; SAS-0132: Ki (sigma-2) = 90 nM, selectivity ~9-fold |
| Quantified Difference | Target compound provides a moderate sigma-2 preference (9-fold) versus the extreme sigma-1 selectivity of PRE-084 (>1000-fold), and matches SAS-0132's sigma-2 affinity and selectivity. |
| Conditions | Radioligand binding: sigma-2 using rat PC12 cell membranes; sigma-1 using [3H](+)-pentazocine displacement in guinea pig brain (BindingDB integrated data [1]) |
Why This Matters
The 9-fold sigma-2 preference enables experiments requiring simultaneous engagement of both sigma subtypes with a defined bias, whereas purely sigma-1-selective tools (e.g., PRE-084) or purely sigma-2-selective tools (e.g., CM398, 1000-fold selective) do not provide this balanced profile.
- [1] BindingDB. BDBM50604967. Ki values for sigma-1 and sigma-2 receptors. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
- [2] Su, T. P., et al. (2010). Sigma-1 receptor chaperones and their clinical implications. Pharmacological Reviews. Ki values for PRE-084 cited from BindingDB entry BDBM50004706. View Source
